molecular formula C15H16N6O4 B2377473 N-(4-(4-(2-甲氧基乙基)-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)-5-甲基异恶唑-3-甲酰胺 CAS No. 1396881-10-9

N-(4-(4-(2-甲氧基乙基)-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)-5-甲基异恶唑-3-甲酰胺

货号 B2377473
CAS 编号: 1396881-10-9
分子量: 344.331
InChI 键: NONAZTDUWCPSED-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain several functional groups, including a tetrazole ring, an isoxazole ring, and a carboxamide group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s overall stability and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various substituents. For example, the tetrazole ring is known to participate in a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the various substituents could affect its solubility, stability, and reactivity .

科学研究应用

合成和药用化学

  • 抗糖尿病应用

    一系列 N-取代衍生物在体外抗糖尿病活性中通过 α-淀粉酶抑制试验得到证实,突出了结构相关化合物在管理糖尿病中的潜力 (Lalpara 等人,2021 年)

  • 细胞毒性和抗肿瘤特性

    合成了新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,并评估了它们对艾氏腹水癌细胞的细胞毒活性,表明具有癌症治疗潜力 (Hassan、Hafez 和 Osman,2014 年)

  • 抗炎和镇痛剂

    从 visnaginone 和 khellinone 衍生的新型化合物表现出显着的 COX-2 选择性,并显示出有希望的镇痛和抗炎活性 (Abu‐Hashem、Al-Hussain 和 Zaki,2020 年)

  • 免疫抑制效应

    异恶唑和辛可宁酸衍生物,包括来氟米特及其代谢物,对二氢乳清酸脱氢酶表现出显着的抑制作用,突出了它们作为免疫抑制剂的潜力 (Knecht 和 Löffler,1998 年)

化学合成和表征

  • 合成方法: 研究重点是开发合成路线,用于制备复杂的杂环结构,包括那些含有异恶唑和四唑基部分的结构,这对于发现新的治疗剂至关重要 (Bacchi 等人,2005 年)

未来方向

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use as a pharmaceutical .

属性

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-10-9-13(17-25-10)14(22)16-11-3-5-12(6-4-11)21-15(23)20(18-19-21)7-8-24-2/h3-6,9H,7-8H2,1-2H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAZTDUWCPSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。